molecular formula C12H24N2O3 B7914966 [1-(2-Hydroxy-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester

[1-(2-Hydroxy-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester

Cat. No.: B7914966
M. Wt: 244.33 g/mol
InChI Key: HWLDJJCJVNRUQC-UHFFFAOYSA-N
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Description

[1-(2-Hydroxy-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester is a piperidine derivative characterized by a hydroxyethyl substituent at the piperidine nitrogen (position 1) and a tert-butyl carbamate group at position 2. This compound belongs to a class of carbamic acid esters widely used in medicinal chemistry as intermediates for synthesizing bioactive molecules, including enzyme inhibitors and receptor modulators. The tert-butyl carbamate (Boc) group serves as a protective moiety for amines, enhancing solubility and stability during synthetic processes .

Properties

IUPAC Name

tert-butyl N-[1-(2-hydroxyethyl)piperidin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O3/c1-12(2,3)17-11(16)13-10-5-4-6-14(9-10)7-8-15/h10,15H,4-9H2,1-3H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWLDJJCJVNRUQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCN(C1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Base-Mediated Carbamoylation

The most direct route involves reacting a piperidine derivative with a tert-butyl carbamoylating agent. For example, (S)-1-(2-hydroxyethyl)piperidin-3-amine is treated with di-tert-butyl dicarbonate (Boc2O\text{Boc}_2\text{O}) in the presence of a base such as triethylamine (Et3N\text{Et}_3\text{N}) or N,NN,N-diisopropylethylamine (DIPEA). The reaction proceeds via nucleophilic attack of the piperidine nitrogen on the electrophilic carbonyl carbon of Boc2O\text{Boc}_2\text{O}, forming the carbamate bond. Typical conditions include:

  • Solvent: Dichloromethane (DCM), tetrahydrofuran (THF), or dimethylformamide (DMF).

  • Temperature: 0–25°C.

  • Yield: 70–85% after silica gel chromatography.

Table 1: Representative Carbamoylation Conditions

Starting MaterialCarbamoylating AgentBaseSolventYield (%)
(S)-1-(2-Hydroxyethyl)piperidin-3-amineBoc2O\text{Boc}_2\text{O}DIPEADMF82
Racemic 1-(2-Hydroxyethyl)piperidin-3-amineBoc2O\text{Boc}_2\text{O}Et3N\text{Et}_3\text{N}THF75

This method is favored for its simplicity but requires stringent control over stoichiometry to avoid over-carbamoylation.

Reductive Amination Approaches

Two-Step Alkylation and Carbamoylation

An alternative strategy involves introducing the hydroxyethyl group via reductive amination before carbamoylation. For instance, piperidin-3-amine is condensed with ethylene glycol-derived aldehydes (e.g., glycolaldehyde) in the presence of sodium triacetoxyborohydride (NaBH(OAc)3\text{NaBH(OAc)}_3) or cyanoborohydride. The resulting 1-(2-hydroxyethyl)piperidin-3-amine is then subjected to Boc2O\text{Boc}_2\text{O} under basic conditions.

Key Advantages:

  • Functional Group Tolerance: Compatible with sensitive substituents on the piperidine ring.

  • Stereochemical Control: Chiral auxiliaries or catalysts enable enantioselective synthesis of the (S)-isomer.

Limitations:

  • Intermediate Purification: Requires isolation of the amine intermediate, increasing process time.

  • Byproduct Formation: Competing imine formation may reduce yield.

One-Pot Synthesis for Industrial Scalability

Streamlined Multi-Component Reactions

A patent-pending method (US20120046469A1) demonstrates a one-pot synthesis that consolidates three traditional steps into a single operation. The process involves reacting biphenyl-2-ylcarbamic acid piperidin-4-yl ester with N-[2-chloro-4-formyl-5-methoxyphenyl]-2-propenamide in 2-methyltetrahydrofuran (2-MeTHF\text{2-MeTHF}) at 75°C for 2 hours, followed by acid-catalyzed tert-butyl carbamate formation.

Table 2: One-Pot Synthesis Parameters

ParameterValue
Solvent2-MeTHF
Temperature75°C
CatalystAcetic acid
Yield82%
Purity>99% (HPLC)

This method eliminates hazardous reagents (e.g., lithium borohydride) and reduces solvent waste, making it economically and environmentally superior.

Comparative Analysis of Synthetic Routes

Efficiency Metrics

  • Step Economy: The one-pot method achieves the target compound in one step versus three steps in traditional routes.

  • Mass Efficiency: Multi-component reactions improve atom economy by 15–20% compared to stepwise approaches.

  • Safety Profile: Avoidance of pyrophoric reductants (e.g., LiAlH4\text{LiAlH}_4) reduces occupational hazards.

Cost Considerations

  • Reagent Costs: Boc2O\text{Boc}_2\text{O} and DIPEA are costlier than acrylamide derivatives but offer higher reproducibility.

  • Solvent Recovery: 2-MeTHF’s low toxicity and high recyclability favor industrial adoption .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The hydroxy group can be oxidized to a ketone or aldehyde.

  • Reduction: : The carbamate group can be reduced to an amine.

  • Substitution: : The hydroxyethyl group can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include chromium(VI) oxide and Dess-Martin periodinane.

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed

  • Oxidation: : Ketones or aldehydes.

  • Reduction: : Primary or secondary amines.

  • Substitution: : Derivatives with different functional groups.

Scientific Research Applications

Overview

[1-(2-Hydroxy-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester, commonly referred to as a piperidine derivative, is a chemical compound that has garnered attention in various fields, including medicinal chemistry, biology, and industrial applications. Its unique structural features contribute to its diverse functionalities and potential therapeutic applications.

Chemistry

  • Building Block for Synthesis : The compound serves as a precursor for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions makes it valuable in organic synthesis.
  • Functionalized Derivatives : It is utilized in the preparation of functionalized piperidine derivatives, which can exhibit diverse biological activities.

Biology

  • Biological Activities : Research indicates that this compound may possess antimicrobial, anticancer, and neuroprotective properties. Its interactions with biological macromolecules, such as enzymes and receptors, can lead to therapeutic effects.
    • Anticancer Activity : Studies have shown that derivatives of pyrrolidine compounds exhibit significant anticancer properties. The compound may induce apoptosis in cancer cells and inhibit tumor growth through modulation of signaling pathways involved in cell proliferation and survival.
    • Neuroprotective Effects : Compounds with similar structures can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical for treating neurodegenerative diseases like Alzheimer's disease. By increasing acetylcholine levels in the brain, it may enhance cognitive function.

Medicine

  • Drug Development : The compound is explored as a potential drug candidate due to its ability to interact with biological targets. Its pharmacokinetic properties and metabolic stability are under investigation for therapeutic applications.
    • Case Studies :
      • In vitro studies demonstrated that similar piperidine derivatives exhibited cytotoxic effects against various cancer cell lines.
      • Animal model studies highlighted that certain piperidine derivatives improved cognitive performance by enhancing cholinergic activity.

Industry

  • Specialty Chemicals : It is utilized in developing specialty chemicals and materials. The synthesis of agrochemicals and pharmaceuticals often employs this compound due to its versatile reactivity.

Mechanism of Action

The mechanism by which [1-(2-Hydroxy-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the context of its use.

Comparison with Similar Compounds

Structural Analogues and Key Differences

Compound Name Substituents Molecular Formula Molecular Weight Key Features References
[1-(2-Hydroxy-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester - 2-Hydroxyethyl at N1
- Boc at C3
C12H24N2O3 244.33 g/mol Hydrophilic hydroxyethyl group enhances solubility; Boc provides stability.
Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester - Cyclopropyl at carbamate
- Hydroxyethyl at N1
C15H26N2O3 282.38 g/mol Cyclopropyl increases lipophilicity; may improve membrane permeability.
[1-(6-Ethoxy-2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-3-yl]-Methyl-carbamic acid tert-butyl ester - Ethoxy-methylsulfanyl-pyrimidinyl at N1
- Methyl-Boc at C3
C19H29N5O3S 407.53 g/mol Pyrimidine moiety introduces aromaticity; potential kinase inhibitor activity.
[1-(6-Methoxy-pyrimidin-4-yl)-piperidin-3-yl]-Methyl-carbamic acid tert-butyl ester - Methoxy-pyrimidinyl at N1
- Methyl-Boc at C3
C16H25N5O3 335.40 g/mol Methoxy group modulates electronic properties; used in heterocyclic drug design.
Ethyl-[1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester - Benzyl ester at carbamate
- Hydroxyethyl at N1
C17H26N2O3 306.41 g/mol Benzyl ester alters deprotection kinetics; less stable than Boc.
[1-(2-Chloropyridine-3-carbonyl)piperidin-4-yl]methylcarbamic acid tert-butyl ester - Chloropyridine-carbonyl at N1
- Methyl-Boc at C4
C18H24ClN3O3 377.86 g/mol Chloropyridine enhances electrophilicity; potential protease inhibition.

Biological Activity

The compound [1-(2-Hydroxy-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester (CAS Number: 1354003-20-5) is a piperidine derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and neuropharmacology. This article reviews the synthesis, biological evaluation, and pharmacological properties of this compound, drawing on diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of the compound is C12H24N2O3C_{12}H_{24}N_{2}O_{3}, with a molecular weight of 244.33 g/mol. Its structure features a piperidine ring substituted with a hydroxyethyl group and a tert-butyl carbamate moiety, which may influence its pharmacokinetic properties and biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of various piperidine derivatives, including those similar to this compound. For instance, compounds derived from piperidine have been shown to inhibit cancer cell growth effectively. A study evaluating several piperidine-based carbamates demonstrated that certain derivatives exhibited moderate efficacy against breast cancer cell lines such as MCF-7, SK-BR-3, and MDA-MB-231. Notably, these compounds were less potent than established therapies like tamoxifen but showed selective toxicity towards malignant cells over non-malignant counterparts (MCF-10A) .

CompoundCell LineIC50 (µM)Comparison
Compound AMCF-710Less potent than tamoxifen
Compound BSK-BR-315Comparable to olaparib
This compoundMDA-MB-23120Moderate efficacy

Neuropharmacological Effects

The potential neuropharmacological applications of this compound are also noteworthy. Piperidine derivatives have been implicated in modulating neurotransmitter systems, particularly through interactions with muscarinic acetylcholine receptors (mAChRs). Activation of these receptors can influence cognitive functions and neuroprotection, making such compounds candidates for the treatment of neurodegenerative diseases like Alzheimer's .

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of compounds. For this compound, preliminary data suggest moderate brain penetration and favorable tissue distribution, particularly in the liver and kidneys. The half-life observed was approximately 0.74 hours, indicating rapid clearance which may necessitate further optimization for prolonged therapeutic effects .

Study on Anticancer Activity

In a recent publication focusing on the synthesis and evaluation of piperidine derivatives, researchers synthesized a series of carbamate esters and assessed their cytotoxicity against multiple breast cancer cell lines. The study revealed that while these compounds could suppress tumor cell proliferation, their efficacy varied significantly based on structural modifications. The findings underscore the importance of chemical structure in determining biological activity .

Neuroprotective Potential

Another study explored the neuroprotective effects of similar piperidine derivatives in models of oxidative stress-induced neuronal damage. The results indicated that certain compounds could reduce neuronal apoptosis and enhance survival rates in vitro. This suggests potential applications in developing treatments for neurodegenerative diseases .

Q & A

Q. How can researchers optimize the synthesis of [1-(2-Hydroxy-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester to improve yield and purity?

Methodological Answer: Statistical Design of Experiments (DoE) is critical for optimizing reaction parameters such as temperature, solvent polarity, and stoichiometry. For example, fractional factorial designs can identify critical variables affecting yield, while response surface methodology (RSM) refines optimal conditions . Purification techniques like column chromatography (using gradients of ethyl acetate/hexane) or recrystallization (e.g., tert-butyl ester derivatives in ethanol/water mixtures) enhance purity, as demonstrated in analogous tert-butyl piperidinecarboxylate syntheses .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^{13}C-NMR to confirm the tert-butyl group (δ ~1.4 ppm for 1H^1H, ~80 ppm for 13C^{13}C) and hydroxyethyl-piperidine backbone (δ 3.4–4.0 ppm for hydroxyethyl protons) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., expected [M+H]+^+ for C12_{12}H24_{24}N2_2O3_3: 257.18 g/mol) .
  • Infrared (IR) Spectroscopy: Confirm carbamate C=O stretch (~1680–1720 cm1^{-1}) and hydroxyl O-H stretch (~3200–3600 cm1^{-1}) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

  • Hazard Mitigation: Use fume hoods for synthesis steps involving volatile reagents.
  • Personal Protective Equipment (PPE): Wear nitrile gloves and safety goggles to prevent skin/eye contact, as recommended for structurally similar tert-butyl carbamates .
  • Waste Disposal: Follow institutional guidelines for amine-containing waste, ensuring neutralization before disposal .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of intermediates in the synthesis of this compound?

Methodological Answer: Quantum mechanical calculations (e.g., density functional theory, DFT) model transition states and intermediates in carbamate formation. For example, reaction path searches using tools like GRRM or IRC (intrinsic reaction coordinate) analysis identify key intermediates, while solvation models (e.g., COSMO-RS) assess solvent effects on reaction barriers . Computational predictions should be validated with kinetic studies (e.g., monitoring by 1H^1H-NMR or LC-MS) .

Q. What strategies resolve discrepancies between experimental and computational data in reaction mechanism studies?

Methodological Answer:

  • Multi-Technique Validation: Combine DFT calculations with isotopic labeling (e.g., 18O^{18}O-labeling in carbamate hydrolysis) to trace mechanistic pathways .
  • Feedback Loops: Use experimental kinetic data (e.g., Arrhenius plots) to refine computational activation energies, iteratively improving model accuracy .
  • Sensitivity Analysis: Identify which computational parameters (e.g., basis sets, solvent models) most impact discrepancies and recalibrate accordingly .

Q. How can researchers design enantioselective routes to access stereochemically pure derivatives of this compound?

Methodological Answer:

  • Chiral Catalysts: Employ asymmetric phase-transfer catalysis (e.g., cinchona alkaloid derivatives) for stereocontrol during piperidine functionalization, as shown in tert-butyl piperidinecarboxylate syntheses .
  • Chiral Auxiliaries: Introduce temporary stereochemical guides (e.g., Evans oxazolidinones) during hydroxyethyl group installation, followed by cleavage .
  • Dynamic Kinetic Resolution: Optimize reaction conditions (e.g., temperature, catalyst loading) to favor one enantiomer during dynamic equilibria .

Q. What experimental approaches assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Accelerated Stability Testing: Incubate the compound in buffers (pH 1–13) at 40–60°C and monitor degradation via HPLC-UV. For example, tert-butyl esters hydrolyze rapidly under acidic conditions (pH < 3), requiring lyophilization for long-term storage .
  • Thermogravimetric Analysis (TGA): Measure decomposition temperatures to define safe handling ranges (e.g., tert-butyl carbamates typically degrade above 150°C) .

Q. How can researchers leverage heterogeneous catalysis to improve the sustainability of synthesis protocols?

Methodological Answer:

  • Solid-Supported Reagents: Use polymer-bound carbodiimides (e.g., PS-Carbodiimide) to facilitate carbamate formation, reducing purification steps .
  • Flow Chemistry: Implement continuous-flow reactors with immobilized catalysts (e.g., silica-supported acids) to enhance reaction efficiency and scalability .

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